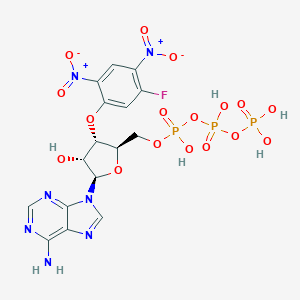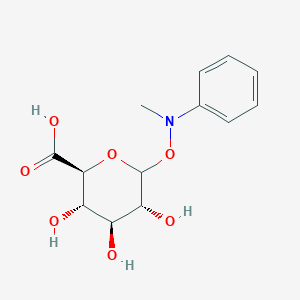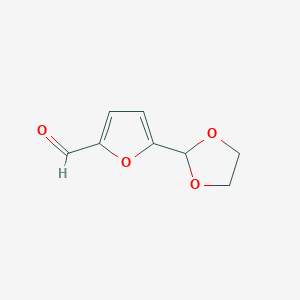
5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Vue d'ensemble
Description
“5-(1,3-Dioxolan-2-yl)-2-furaldehyde” is a chemical compound that has been used extensively in the biomedical sector and has significant importance as a reagent in the fabrication of various functional molecules and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 1,3-Dioxolanes, such as “5-(1,3-Dioxolan-2-yl)-2-furaldehyde”, has been achieved in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .Applications De Recherche Scientifique
Stereoselective Formation of Substituted 1,3-Dioxolanes
This compound plays a crucial role in the stereoselective formation of substituted 1,3-dioxolanes. The process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
A simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been developed, based on glucose as an eco-friendly reductant . This synthesis method is significant as it provides a green and sustainable approach to chemical synthesis.
Reagent for Wittig Olefinations
5-(1,3-Dioxolan-2-yl)-2-furaldehyde finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . Wittig olefination is a widely used method in organic chemistry for the synthesis of alkenes from aldehydes or ketones.
Preparation of Fluorescent Probes
This compound is used as a reactant for the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione . This application is particularly important in biochemistry and medical diagnostics.
Microwave-Assisted Synthesis
5-(1,3-Dioxolan-2-yl)-2-furaldehyde is used in microwave-assisted synthesis . Microwave-assisted synthesis is a modern technique that significantly reduces reaction times and improves yield, making it a valuable tool in various fields of chemistry.
Eco-Friendly Reductant
As mentioned earlier, this compound can be synthesized using glucose as an eco-friendly reductant . This highlights its role in promoting green chemistry practices.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The mode of action of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biochemical pathways
Pharmacokinetics
Similar compounds have been analyzed using reverse phase (rp) hplc method .
Result of Action
Similar compounds have been found to have various biological activities .
Propriétés
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPZCGOSUHCSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562219 | |
| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)-2-furaldehyde | |
CAS RN |
117953-13-6 | |
| Record name | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



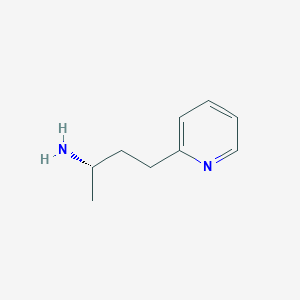
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)



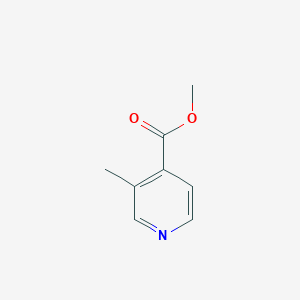
![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

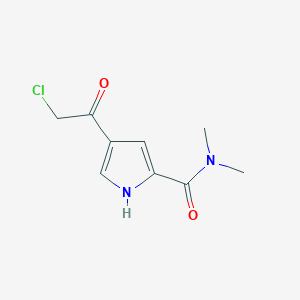
![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)

